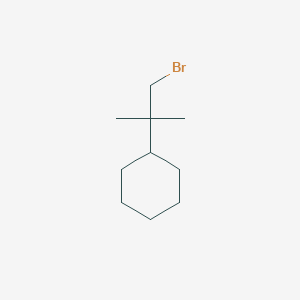

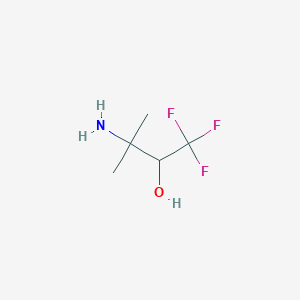

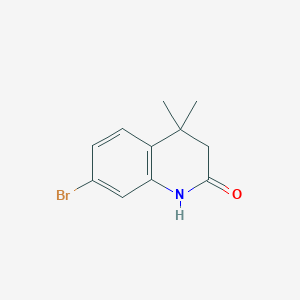

![molecular formula C20H15NO B1286750 3-[4-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-83-9](/img/structure/B1286750.png)

3-[4-(Benzyloxy)phenyl]benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl-substituted acrylonitrile compound . Additionally, the synthesis of complex molecules like phthalocyanines bearing substituted phenyl groups involves multi-step reactions, including nucleophilic substitution and condensation . These methods could potentially be adapted for the synthesis of "3-[4-(Benzyloxy)phenyl]benzonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been characterized using techniques such as X-ray diffraction, which provides detailed information about the molecular geometry . Density functional theory (DFT) calculations are also commonly used to predict the molecular conformation and electronic properties of such compounds . These studies often reveal the presence of non-planar structures and the importance of non-covalent interactions in determining the molecular packing in the solid state .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives can be quite diverse. For instance, the addition of amines to certain benzonitrile compounds can lead to color changes due to ion-pair formation . Moreover, photochemical reactions can lead to the formation of various reactive intermediates and rearrangement products, as seen in the case of nitrile imines . These reactions are influenced by the electronic properties of the substituents attached to the phenyl rings.

Physical and Chemical Properties Analysis

The physical properties such as liquid crystalline behavior and photophysical properties of benzonitrile derivatives are influenced by the length of alkoxy chains and the nature of the substituents . Compounds with shorter chain lengths tend to exhibit nematic phases, while those with longer chains show orthorhombic columnar phases . The electronic properties, including HOMO and LUMO energies, are crucial for understanding the chemical reactivity and potential applications of these compounds in materials science, such as in nonlinear optical materials or as luminescent materials .

Scientific Research Applications

Synthesis and Characterization

- The synthesis and spectroelectrochemical properties of peripherally tetra-substituted phthalocyanines bearing derivatives similar to "3-[4-(Benzyloxy)phenyl]benzonitrile" have been explored, revealing their potential application in electrochemical technologies. These compounds show metal-based or ligand-based diffusion-controlled electron transfer properties, highlighting their utility in various electrochemical settings (Aktaş Kamiloğlu et al., 2018).

Photophysics and Materials Science

- Investigations into the low-lying singlet states of derivatives, like 4-(Dimethyl-amino)benzonitrile, have provided insights into dual fluorescence phenomena due to intramolecular charge-transfer (ICT) states. Such studies are critical for understanding the photophysical behavior of these compounds, which is relevant for materials science and sensor technologies (Köhn & Hättig, 2004).

Chemical Reactivity and Coordination Chemistry

- The reactivity of triarylphosphine peroxyl radical cations generated through the reaction with oxygen in benzonitrile environments has been studied, demonstrating the influence of electron-releasing substituents on reaction rates. This research provides valuable information for understanding and designing radical-involved chemical processes (Tojo et al., 2006).

Surface Chemistry and Interface Studies

- Metal ion coordination with asymmetric fan-shaped dendrimers at the air-water interface has been investigated, revealing how metal coordination to monolayers of derivatives can be influenced by different ions. Such studies are important for applications in nanotechnology and materials chemistry, where surface and interface properties play a critical role (Yang et al., 2011).

Mechanism of Action

Target of Action

3-[4-(Benzyloxy)phenyl]benzonitrile, also known as BOPBN , is a chemical compound that has gained significant attention in various fields of research and industry. It has been found to inhibit EGFR kinase , a protein that plays a key role in regulating cell growth and survival. This makes it a potential target for cancer therapies.

Mode of Action

The compound interacts with its target, EGFR kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells.

Pharmacokinetics

Its molecular weight of 28534 suggests that it may have good bioavailability

Result of Action

The inhibition of EGFR kinase by this compound can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent results against the A549 cancer cell line, with an IC50 value of 5.6 µM . Furthermore, it has been observed to induce apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

3-[4-(Benzyloxy)phenyl]benzonitrile plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can undergo oxidative reactions at the benzylic position, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit cytochrome P450 enzymes, leading to decreased metabolism of certain substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade under certain conditions, leading to the formation of reactive intermediates. These intermediates can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .

properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEFXTUDRJYZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602454 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-83-9 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

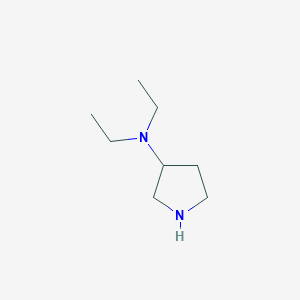

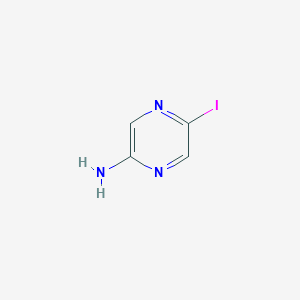

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)